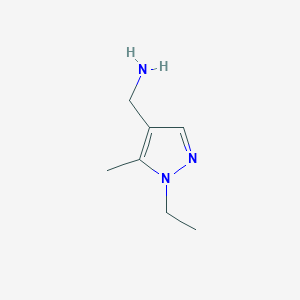

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This compound, in particular, features a pyrazole ring substituted with an ethyl group at the first position, a methyl group at the fifth position, and a methanamine group at the fourth position.

Synthetic Routes and Reaction Conditions:

Cyclocondensation Method: One common method involves the cyclocondensation of hydrazine with a β-keto ester, followed by alkylation and amination steps. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms 3-methyl-1H-pyrazole, which can be further alkylated with ethyl iodide to yield 1-ethyl-3-methyl-1H-pyrazole.

Multicomponent Reactions: Another approach involves multicomponent reactions where hydrazine, an aldehyde, and an amine react in a single pot to form the desired pyrazole derivative.

Industrial Production Methods: Industrial production typically employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps in the synthesis .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or nitriles.

Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Pyrazoline derivatives.

Substitution: Alkylated or acylated pyrazole derivatives

Applications De Recherche Scientifique

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for designing drugs with anti-inflammatory, analgesic, and anticancer properties.

Agrochemistry: Used in the synthesis of herbicides and fungicides.

Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

Mécanisme D'action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The pyrazole ring’s nitrogen atoms can form hydrogen bonds with active site residues, enhancing binding affinity .

Comparaison Avec Des Composés Similaires

- 1-(1-Methyl-1H-pyrazol-4-yl)methanamine

- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Uniqueness: 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for drug design .

Activité Biologique

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, a compound characterized by its unique pyrazole structure, has garnered attention in medicinal chemistry for its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₇H₁₃N₃

- Molecular Weight : 139.2 g/mol

- Structure : The compound features an ethyl group and a methyl group attached to the pyrazole ring, which influences its biological interactions.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Research indicates significant antibacterial and antifungal properties against various strains, suggesting its potential as an antimicrobial agent .

- Anticancer Effects : this compound has shown promising results in inhibiting the proliferation of several cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. Studies report growth inhibition percentages of 54.25% and 38.44%, respectively .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.

The mechanisms underlying the biological activities of this compound include:

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, altering their activity. This interaction may inhibit enzyme activity by blocking substrate binding at the active site.

- Signal Transduction Modulation : By influencing cellular signaling pathways, the compound can affect various physiological processes related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant antiproliferative effects, particularly on liver cancer cells (HepG2), with a mean growth inhibition percentage of 54.25%. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Propriétés

IUPAC Name |

(1-ethyl-5-methylpyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHPBQDJDVJZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427423 |

Source

|

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898046-26-9 |

Source

|

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.